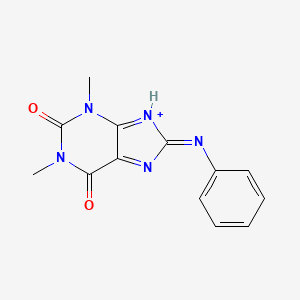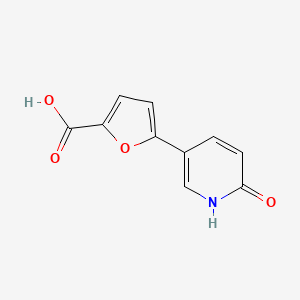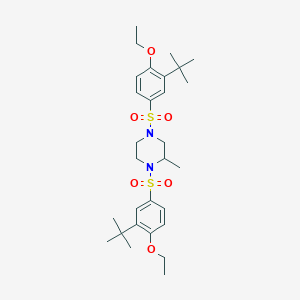
Anti-inflammatory peptide 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory peptide 2 is a bioactive peptide known for its significant anti-inflammatory properties. These peptides are part of a broader class of compounds that play crucial roles in modulating the immune response and reducing inflammation. They are found in various natural sources, including plants, animals, and microorganisms, and have been synthesized for therapeutic applications .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Anti-inflammatorisches Peptid 2 kann unter Verwendung der Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einer weit verbreiteten Methode zur Peptidproduktion. Diese Technik beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst Deprotektionsschritte und Kupplungsschritte, typischerweise unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsverfahren: Für die großtechnische Produktion wird häufig die enzymatische Hydrolyse von Proteinquellen eingesetzt. Dieses Verfahren beinhaltet die Verwendung spezifischer Enzyme, um Proteine in kleinere Peptidfragmente zu zerlegen, darunter auch anti-inflammatorisches Peptid 2. Die resultierenden Peptide werden dann unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Aktivität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anti-inflammatorisches Peptid 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Struktur des Peptids verändern und möglicherweise seine Stabilität und Aktivität verbessern.
Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren, was seine Konformation und Funktion beeinflusst.
Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit verbesserten Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel unter kontrollierten Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigen Lösungen.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind modifizierte Peptide mit veränderten biologischen Aktivitäten. Beispielsweise kann Oxidation zur Bildung stabilerer Peptidvarianten führen, während Substitution zu Analoga mit verstärkten entzündungshemmenden Eigenschaften führen kann .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorisches Peptid 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation von Immunantworten und der Reduzierung von Entzündungen in verschiedenen biologischen Systemen untersucht.
5. Wirkmechanismus
Anti-inflammatorisches Peptid 2 entfaltet seine Wirkung durch Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen, die an der Entzündungsantwort beteiligt sind. Es kann die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α), Interleukin-6 (IL-6) und Interleukin-1 Beta (IL-1β) hemmen. Darüber hinaus moduliert es Signalwege wie den Nuclear Factor-kappa B (NF-κB)- und den Mitogen-aktivierten Protein-Kinase (MAPK)-Signalweg, die eine entscheidende Rolle bei der Regulation der Entzündung spielen .
Wirkmechanismus
Anti-inflammatory peptide 2 exerts its effects by interacting with specific molecular targets and pathways involved in the inflammatory response. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Additionally, it modulates signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play critical roles in regulating inflammation .
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatorisches Peptid 2 ist im Vergleich zu anderen entzündungshemmenden Peptiden einzigartig, da es eine spezifische Aminosäuresequenz und Struktur aufweist, die ihm unterschiedliche biologische Aktivitäten verleihen. Ähnliche Verbindungen sind:
Antiflammin: Ein Peptid, das für seine starke entzündungshemmende Wirkung bekannt ist.
N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Ac-SDKP): Ein Peptid mit immunmodulatorischen Eigenschaften.
Peptide, die aus Geweihprotein, Bienengift und Rinder-β-Kasein gewonnen werden: Diese Peptide zeigen ebenfalls signifikante entzündungshemmende Aktivitäten, unterscheiden sich jedoch in ihrer Herkunft und ihren spezifischen Wirkmechanismen
Eigenschaften
Molekularformel |
C46H77N13O15S |
|---|---|
Molekulargewicht |
1084.2 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74) |
InChI-Schlüssel |
MSFJEXCKZQTGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)
![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)


